N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MMPI-2, which stands for Matrix Metalloproteinase Inhibitor-2. MMPI-2 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tissue remodeling and repair. MMPs are involved in a wide range of physiological processes, including wound healing, angiogenesis, and cancer metastasis.
Mécanisme D'action
Target of Action
The primary targets of AKOS001962111 are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, preventing it from attacking the body’s own cells. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels. Both of these proteins are often upregulated in solid tumors .
Mode of Action
AKOS001962111 is a bispecific antibody designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to both human PD-1 and VEGF, effectively blocking interactions with their ligands and downstream signaling effects .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PD-1, AKOS001962111 can enhance the immune response against tumor cells. By blocking VEGF, it can inhibit tumor angiogenesis, which is the process by which tumors form new blood vessels to supply themselves with nutrients .
Pharmacokinetics
It is known that the compound forms soluble complexes with vegf dimers, leading to an enhanced binding affinity to pd-1 . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of AKOS001962111’s action include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation . Furthermore, the compound has demonstrated statistically significant dose-dependent anti-tumor response in humanized murine tumor models .
Avantages Et Limitations Des Expériences En Laboratoire
MMPI-2 has several advantages for use in scientific research. It is a potent inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in disease progression. MMPI-2 is also relatively easy to synthesize and can be produced in high yields and purity. However, MMPI-2 also has some limitations. It is a relatively large molecule, which can make it difficult to penetrate cell membranes. MMPI-2 also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on MMPI-2. One area of research is the development of more potent and selective MMP inhibitors. Another area of research is the development of MMP inhibitors that can penetrate cell membranes more effectively. MMPI-2 may also be useful as a tool for studying the role of MMPs in other disease processes, such as inflammation and fibrosis. Overall, MMPI-2 has potential applications in a wide range of scientific research areas, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of MMPI-2 involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with phthalic anhydride to form 3-methoxybenzylphthalimide. This intermediate is then reacted with ethylenediamine to form the final product, MMPI-2. The synthesis of MMPI-2 has been optimized to produce high yields and purity, which is essential for its use in scientific research.
Applications De Recherche Scientifique
MMPI-2 has been studied for its potential applications in a wide range of scientific research areas, including cancer, cardiovascular disease, and neurological disorders. MMPs are known to play a critical role in cancer progression and metastasis, and MMPI-2 has been shown to inhibit the activity of MMPs in cancer cells. This inhibition can lead to a reduction in tumor growth and metastasis, making MMPI-2 a promising candidate for cancer therapy.
In addition to cancer, MMPI-2 has also been studied for its potential applications in cardiovascular disease. MMPs are involved in the development of atherosclerosis, and MMPI-2 has been shown to reduce the progression of this disease in animal models. MMPI-2 has also been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-13-6-4-5-12(9-13)10-20-18(25)19(26)21-11-16-14-7-2-3-8-15(14)17(24)23-22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYEUCKUOPPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.